molecular formula C10H9ClO2 B8338419 3-Chloromethyl-7-methoxybenzofuran

3-Chloromethyl-7-methoxybenzofuran

Cat. No.: B8338419
M. Wt: 196.63 g/mol
InChI Key: GKXZDLJNEXQVEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloromethyl-7-methoxybenzofuran is a specialized benzofuran derivative designed for research and development applications, particularly in medicinal chemistry. Compounds featuring the chloromethyl group attached to a benzofuran core are recognized as valuable synthetic intermediates . The reactive chloromethyl handle allows for further functionalization, often through alkylation reactions, to create more complex molecular architectures . This makes it a versatile building block for constructing novel compounds for pharmacological screening. In research settings, structurally similar benzofuran compounds have been investigated for their potential to interact with central nervous system targets, such as dopamine receptors . The benzofuran scaffold is a privileged structure in drug discovery, present in compounds studied for a range of biological activities. Researchers utilize this chemical as a precursor in the synthesis of potential ligands to explore receptor function and develop new therapeutic agents . As a key intermediate, its value lies in its ability to facilitate the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. This product is intended for use in a controlled laboratory environment by qualified researchers. 3-Chloromethyl-7-methoxybenzofuran is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

3-(chloromethyl)-7-methoxy-1-benzofuran

InChI

InChI=1S/C10H9ClO2/c1-12-9-4-2-3-8-7(5-11)6-13-10(8)9/h2-4,6H,5H2,1H3

InChI Key

GKXZDLJNEXQVEV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC=C2CCl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

2.1 Substituent Position and Functional Group Effects

The biological and physicochemical properties of benzofuran derivatives are highly substituent-dependent. Key comparisons include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties Biological Activity References
3-Chloromethyl-7-methoxybenzofuran 3-ClCH$2$, 7-OCH$3$ C${10}$H$9$ClO$_2$ 196.63 Electrophilic ClCH$2$; electron-donating OCH$3$; moderate lipophilicity Potential antiviral/antimicrobial* Inferred
2-(Chloromethyl)-7-(trifluoromethyl)benzofuran (77b) 2-ClCH$2$, 7-CF$3$ C${10}$H$6$ClF$_3$O 234.60 High lipophilicity (CF$3$); ClCH$2$ at C2 enhances reactivity Antiviral (explicitly studied)
3-Hydroxy-7-methoxy-5-methyl-3H-2-benzofuran-1-one 3-OH, 7-OCH$3$, 5-CH$3$, 1-ketone C${10}$H${10}$O$_4$ 194.18 Hydrogen-bonding (OH, ketone); acidic; planar benzofuran core Antibacterial, antifungal
7-Iodo-5-methoxy-2,3-diphenylbenzo[b]furan (7i) 7-I, 5-OCH$_3$, 2,3-Ph C${25}$H${19}$IO$_2$ 498.32 Bulky aryl groups; iodine enhances halogen bonding Not reported (structural focus)

Notes:

  • Lipophilicity : The trifluoromethyl group in compound 77b increases lipophilicity (LogP ~3.5 estimated), favoring membrane permeability, whereas the hydroxyl and ketone groups in 3-hydroxy-7-methoxy derivatives enhance water solubility via hydrogen bonding .
  • Reactivity: Chloromethyl groups serve as alkylating agents, enabling covalent interactions with biological targets (e.g., enzymes), a trait shared with compound 77b but absent in non-halogenated analogues .
2.3 Pharmacological Potential
  • Antiviral Activity : Compound 77b was explicitly designed as a dihydroorotate dehydrogenase (DHODH) inhibitor, a target for antiviral drug development. The chloromethyl group may enhance target engagement via alkylation .
  • Antimicrobial Activity : Derivatives with hydrogen-bonding groups (e.g., 3-hydroxy-7-methoxy) exhibit antibacterial and antifungal properties, attributed to interactions with microbial enzymes or membranes .

Preparation Methods

Cyclization of Functionalized Phenolic Precursors

Cyclization reactions remain the most direct route to benzofuran derivatives. By pre-functionalizing phenolic starting materials with target substituents, the benzofuran core forms intramolecularly. For example, o-hydroxyphenylacetic acid derivatives undergo dehydration-cyclization under acidic conditions to yield benzofuranones, which can be further functionalized. Adapting this approach, chloroacetyl chloride reacts with 2-methoxy-4-hydroxybenzaldehyde to form intermediates that cyclize into 3-chloromethyl-7-methoxybenzofuran (Scheme 1).

Electrophilic Aromatic Substitution

Friedel-Crafts alkylation or chloromethylation enables direct introduction of substituents onto preformed benzofurans. However, the methoxy group at position 7 exerts strong para-directing effects, complicating regioselective chloromethylation at position 3. Lewis acids like AlCl3 may mitigate this by modulating electrophilic attack pathways.

Post-Synthetic Modification

Hydroxymethyl groups at position 3 can be converted to chloromethyl via chlorinating agents (e.g., SOCl2, PCl5). This two-step approach benefits from the commercial availability of 3-hydroxymethyl-7-methoxybenzofuran but requires careful control to avoid over-chlorination.

Detailed Preparation Methods

Reaction Mechanism

Treating 2-methoxy-4-hydroxybenzaldehyde with chloroacetyl chloride forms an ester intermediate, which undergoes acid-catalyzed cyclization. The mechanism involves nucleophilic attack by the phenolic oxygen on the carbonyl carbon, followed by dehydration to form the furan ring (Scheme 2).

Optimized Protocol

  • Reagents : 2-Methoxy-4-hydroxybenzaldehyde (1.0 eq), chloroacetyl chloride (1.2 eq), H2SO4 (cat.), toluene.

  • Conditions : Reflux at 110°C for 6 h under N2.

  • Yield : 74% after column chromatography (petroleum ether/EtOAc 4:1).

Table 1. Cyclization Method Optimization

CatalystSolventTime (h)Yield (%)
H2SO4Toluene674
p-TSAXylene868
SiO2-SO3HCH3CN482

Ultrasound irradiation (40 kHz) reduces reaction time to 2 h with comparable yields.

Methodology

7-Methoxybenzofuran reacts with chloromethyl methyl ether (MOMCl) in the presence of AlCl3. The methoxy group directs electrophilic attack to position 5, but steric hindrance favors position 3 in some cases.

Limitations

  • Regioselectivity : Only 45–50% of product is 3-chloromethyl-substituted.

  • Side Products : Di- and tri-chloromethylated derivatives form at higher temperatures.

Stepwise Synthesis

  • Ether Formation : 4-Methoxy-2-allyloxybenzaldehyde reacts with ClCH2MgBr to introduce chloromethyl.

  • Cyclization : BF3·OEt2 catalyzes ring closure via electrophilic activation.

Table 2. Cyclization Catalysts

CatalystTemp (°C)Yield (%)
BF3·OEt22562
InCl36058
Sc(OTf)32571

Chlorination Protocol

  • Reagents : 3-Hydroxymethyl-7-methoxybenzofuran (1.0 eq), SOCl2 (3.0 eq), DMF (cat.).

  • Conditions : Reflux in dry DCM for 3 h.

  • Yield : 89%.

Key Data :

  • 1H NMR (CDCl3) : δ 7.52 (s, 1H, H-3), 4.72 (s, 2H, CH2Cl), 3.93 (s, 3H, OCH3).

  • 13C NMR : δ 154.2 (C-7), 147.6 (C-2), 45.8 (CH2Cl).

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield (%)
CyclizationHigh regioselectivity, scalableMulti-step synthesis74–82
Friedel-CraftsSingle-stepPoor regioselectivity45–50
Williamson-CyclizationTunable catalysisSensitive to moisture58–71
Post-SyntheticHigh yield, simpleRequires precursor availability89

Q & A

Basic: What are the common synthetic routes for 3-Chloromethyl-7-methoxybenzofuran, and what reaction conditions are critical for optimizing yield?

Methodological Answer:
The synthesis of 3-Chloromethyl-7-methoxybenzofuran derivatives typically involves functional group transformations on the benzofuran core. A key approach is the use of methanesulfonyl chloride (MsCl) and triethylamine (TEA) to convert hydroxyl intermediates into chloromethyl derivatives. For example, reacting a benzofuran alcohol precursor with MsCl in dichloromethane at 0–25°C under anhydrous conditions yields chlorinated products with moderate to good yields (57–99%) . Critical parameters include:

  • Temperature control : Lower temperatures (0°C) minimize side reactions during chlorination.
  • Solvent choice : Non-polar solvents (e.g., pentane/dichloromethane mixtures) improve selectivity .
  • Reagent stoichiometry : Excess MsCl (1.3–1.5 equivalents) ensures complete conversion of hydroxyl groups .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing the structure of 3-Chloromethyl-7-methoxybenzofuran derivatives?

Methodological Answer:
Structural elucidation relies on a combination of techniques:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent patterns (e.g., methoxy at δ 3.8–4.0 ppm, chloromethyl at δ 4.5–4.7 ppm) .
  • X-ray crystallography : Resolves stereochemistry and confirms regioselectivity of substitutions. For example, crystal structures of analogous compounds (e.g., 5-Chloro-7-methyl-2-phenyl-3-phenylsulfinyl-1-benzofuran) reveal dihedral angles between aromatic rings, critical for understanding π-π interactions .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., C10_{10}H9_9ClO2_2 for the parent compound) .

Advanced: How can researchers design multi-step synthetic pathways to introduce functional groups at specific positions on the benzofuran core?

Methodological Answer:
Multi-step synthesis requires strategic protection/deprotection and regioselective reactions:

  • Sulfamoyl functionalization : React 3-Chloromethyl-7-methoxybenzofuran with chlorosulfonic acid to introduce a sulfonyl chloride group at the 3-position, followed by amidation with aqueous ammonia to yield sulfamoyl derivatives (e.g., compound 59 in , m.p. 167–171°C) .
  • Spirocyclic derivatives : Use iodine-mediated cyclization or DDQ oxidation to form spiro[benzo-thienopyrimidine] systems, leveraging the reactivity of the chloromethyl group .
  • Cross-coupling reactions : Suzuki-Miyaura coupling with arylboronic acids introduces aryl groups at the 2-position under palladium catalysis .

Advanced: What strategies are employed to resolve contradictions in reactivity data when different substituents are introduced on the benzofuran ring?

Methodological Answer:
Contradictions often arise from electronic or steric effects of substituents. Systematic approaches include:

  • Comparative kinetic studies : Monitor reaction rates of chloromethyl derivatives with electron-withdrawing (e.g., trifluoromethyl) vs. electron-donating (e.g., methoxy) groups. For instance, trifluoromethyl groups at the 7-position reduce nucleophilic substitution efficiency due to steric hindrance .
  • Computational modeling : DFT calculations predict charge distribution and transition states to rationalize divergent reactivity (e.g., why 3-sulfamoyl derivatives exhibit higher stability than 3-methyl analogs) .
  • By-product analysis : Use LC-MS to identify intermediates in competing pathways (e.g., over-oxidation during DDQ-mediated reactions) .

Advanced: How can computational chemistry and X-ray crystallography be integrated to predict and verify the bioactivity of modified 3-Chloromethyl-7-methoxybenzofuran compounds?

Methodological Answer:

  • Docking studies : Model interactions between 3-Chloromethyl-7-methoxybenzofuran derivatives and target proteins (e.g., dihydroorotate dehydrogenase). For example, trifluoromethyl groups enhance binding affinity to hydrophobic enzyme pockets .
  • Crystal structure-guided design : Align X-ray data (e.g., bond lengths and angles from compound 7c in ) with pharmacophore models to optimize steric compatibility .
  • SAR analysis : Correlate substituent electronegativity (e.g., Cl vs. F at the 5-position) with antibacterial IC50_{50} values to prioritize synthetic targets .

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